4-Formylchrysene-5-carboxylic acid
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Overview
Description
4-Formylchrysene-5-carboxylic acid is a metabolite derived from the biodegradation of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH).
Preparation Methods
4-Formylchrysene-5-carboxylic acid can be synthesized through the biodegradation of benzo[a]pyrene by specific bacterial strains. For instance, strains such as Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus have been shown to degrade benzo[a]pyrene, leading to the formation of this compound . The reaction conditions typically involve an aqueous medium with a pH of 7 and a temperature of 37°C .
Chemical Reactions Analysis
4-Formylchrysene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 4,5-chrysene-dicarboxylic acid .
Scientific Research Applications
4-Formylchrysene-5-carboxylic acid has several scientific research applications. In chemistry, it is used as a model compound to study the biodegradation pathways of PAHs . In biology, it serves as a marker to understand the metabolic processes of microorganisms involved in PAH degradation .
Mechanism of Action
The mechanism of action of 4-formylchrysene-5-carboxylic acid involves its interaction with specific enzymes and molecular pathways. During the biodegradation of benzo[a]pyrene, enzymes such as PAH dioxygenase catalyze the ring cleavage at positions C4 and C5, leading to the formation of this compound . This compound can further undergo metabolic transformations, contributing to the overall degradation of PAHs .
Comparison with Similar Compounds
4-Formylchrysene-5-carboxylic acid is unique compared to other similar compounds due to its specific structure and formation pathway. Similar compounds include 4,5-chrysene-dicarboxylic acid and other metabolites derived from the biodegradation of benzo[a]pyrene . These compounds share similar chemical properties but differ in their specific molecular structures and degradation pathways .
Properties
CAS No. |
671218-26-1 |
---|---|
Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-formylchrysene-5-carboxylic acid |
InChI |
InChI=1S/C20H12O3/c21-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(20(22)23)19(16)18(12)14/h1-11H,(H,22,23) |
InChI Key |
FLLLEZAOKXTGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C=O)C=C3 |
Origin of Product |
United States |
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